(4-Methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride
Description
(4-Methoxyphenyl)-pyridin-2-ylmethanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 2-position, linked via a methanamine group to a 4-methoxyphenyl aromatic ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-7-5-10(6-8-11)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQVCUCWSGZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)-pyridin-2-ylmethanamine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylboronic acid through the reaction of 4-methoxyphenyl magnesium bromide with boron trifluoride etherate.
Suzuki-Miyaura Coupling: The 4-methoxyphenylboronic acid is then coupled with 2-bromopyridine using a palladium catalyst in the presence of a base such as potassium carbonate. This reaction forms the (4-methoxyphenyl)-pyridine intermediate.
Reductive Amination: The final step involves the reductive amination of the (4-methoxyphenyl)-pyridine intermediate with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to yield (4-Methoxyphenyl)-pyridin-2-ylmethanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the reductive amination process to ensure high yield and purity.
Types of Reactions:
Oxidation: (4-Methoxyphenyl)-pyridin-2-ylmethanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the pyridine ring to form dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenylpyridine derivatives.
Scientific Research Applications
It appears the query is for information on the applications of the chemical compound "(4-Methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride." Here's what can be gathered from the search results:
Basic Compound Information
- Name: 1-[3-(4-methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride
- Molecular Formula:
- SMILES Notation: COC1=CC=C(C=C1)C2=C(N=CC=C2)CN
- InChI: InChI=1S/C13H14N2O/c1-16-11-6-4-10(5-7-11)12-3-2-8-15-13(12)9-14/h2-8H,9,14H2,1H3
- InChIKey: XXEJMRAGZNXVMI-UHFFFAOYSA-N
Potential Applications
While a direct application of "this compound" is not explicitly detailed in the search results, some connections can be made to related compounds and their applications:
- Anticonvulsant Activity: A similar compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, showed anticonvulsant properties, with the methoxyphenyl group attached to the pyridine ring possibly contributing to this activity .
- Synthesis of other compounds: (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanamine derivatives can be prepared by reductive amination reaction .
- Anti-TB Drug Synthesis: Pyridin-2-ylmethylamine is used in the synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, some of which have shown anti-tuberculosis activity . The 4-methoxy and 4-fluoro substitutions on the phenyl rings of these compounds appear to increase their potency .
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)-pyridin-2-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group enhances its binding affinity to these targets, while the pyridine ring facilitates its interaction with the active site. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Pyridine Substitutions
Pyridin-2-ylmethanamine Dihydrochloride (CAS 50458-80-5)
- Structure : Simplest analog lacking the 4-methoxyphenyl group.
- Biological Activity: Pyridin-2-ylmethanamine derivatives are often intermediates in drug synthesis but may lack the receptor-binding specificity conferred by the 4-methoxyphenyl group .
1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride
- Structure : Pyridine substituted at the 4-position with a 2-methylphenyl group.
- Key Differences :
- Substituent Effects : The methyl group (electron-donating) vs. methoxy group (stronger electron-donating) alters electronic properties, affecting interactions with biological targets.
- Molecular Weight : 271.18 g/mol (vs. ~313 g/mol for the target compound, assuming similar dihydrochloride salt).
- Analytical Data : Characterized via HPLC on a Primesep 100 column, suggesting a retention profile influenced by the methyl substitution .
Heterocyclic Derivatives
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride
- Structure : Thiazole ring fused with pyridine.
- Molecular Formula: C₉H₁₁Cl₂N₃S (MW: 272.18 g/mol) vs. C₁₃H₁₇Cl₂N₂O (estimated for the target compound). Applications: Thiazole-containing compounds are common in antimicrobial agents, suggesting divergent therapeutic applications compared to the target compound .
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine Hydrochloride
- Structure : Oxadiazole linker between phenyl and pyridine.
- Key Differences: Linker Effects: The oxadiazole ring (electron-deficient) may improve binding to enzymes like kinases or proteases. Salt Form: Hydrochloride (vs. Molecular Weight: 288.74 g/mol, indicating a bulkier structure than the target compound .
Piperazine and Methoxyphenyl Derivatives
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine Dihydrochloride
- Structure : Piperazine ring with a 4-methoxyphenyl group.
- Key Differences :
- Pharmacokinetics : Piperazine derivatives often exhibit improved solubility and oral bioavailability due to amine protonation.
- Biological Targets : Likely targets serotonin or dopamine receptors, contrasting with the pyridine-methanamine scaffold of the target compound.
- Molecular Weight : ~413 g/mol (assuming dihydrochloride salt), significantly higher than the target compound .
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Functional Groups | Salt Form |
|---|---|---|---|---|---|
| Target Compound* | C₁₃H₁₇Cl₂N₂O | ~313 | N/A | Pyridine, Methoxyphenyl | Dihydrochloride |
| Pyridin-2-ylmethanamine dihydrochloride | C₆H₁₀Cl₂N₂ | 185.06 | N/A | Pyridine | Dihydrochloride |
| 1-(2-Methylphenyl)-pyridin-4-ylmethanamine dihydrochloride | C₁₃H₁₆Cl₂N₂ | 271.18 | N/A | Pyridine, Methylphenyl | Dihydrochloride |
| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | C₉H₁₁Cl₂N₃S | 272.18 | N/A | Thiazole, Pyridine | Dihydrochloride |
*Estimated based on structural analogs.
Biological Activity
(4-Methoxyphenyl)-pyridin-2-ylmethanamine; dihydrochloride, also known as 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the chemical formula C₁₃H₁₆Cl₂N₂O and a molecular weight of 287.18 g/mol. Its structure consists of a methoxyphenyl group attached to a pyridinylmethanamine backbone, which contributes to its unique biological activities.
Research indicates that the biological activity of this compound may involve its interaction with specific receptors or enzymes. It has been suggested that it acts as a ligand in receptor binding studies, potentially modulating various biological pathways. The precise mechanisms are still under investigation, but initial findings suggest that it may influence neurological pathways and exhibit antitumor properties.
Biological Activity Overview
The compound has been evaluated for its cytotoxic effects against various human tumor cell lines. Notably, it has demonstrated significant cytotoxic activity with low micromolar GI50 values, indicating its potential as an anticancer agent. For instance, certain derivatives of related compounds have shown GI50 values ranging from 1.55 to 2.20 μM against cell lines such as A549 and DU145 .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1a | 2.40 | A549 |
| 1b | 1.18 | DU145 |
| 3a | 1.55 | KB |
| 3b | >7.21 | KB VIN |
Case Studies and Research Findings
Several studies have focused on the compound's biological activity:
- Antitumor Activity : In one study, derivatives of the compound exhibited varying degrees of cytotoxicity against human tumor cell lines, with some achieving sub-micromolar GI50 values, suggesting enhanced potency compared to other known agents like paclitaxel .
- Receptor Binding Studies : Binding affinity studies have indicated that the compound interacts selectively with certain receptors, which could lead to therapeutic applications in treating neurological disorders or cancers .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the methoxyphenyl group can significantly impact the compound's activity profile. For example, substituents on the phenyl ring have been shown to enhance or diminish cytotoxic effects depending on their nature and position .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-Methoxyphenyl)-pyridin-2-ylmethanamine dihydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 2-chloropyridine) with a 4-methoxyphenylmethanamine precursor under basic conditions. Key steps include nucleophilic substitution reactions, often catalyzed by palladium or copper complexes in solvents like DMF or THF. The dihydrochloride form is obtained via salt formation using hydrochloric acid, followed by crystallization for purification. Reaction optimization may employ continuous flow reactors to enhance yield and reduce impurities .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- HPLC (with UV detection) to assess purity (>98% is typical for research-grade material).
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.
- Mass spectrometry (ESI-TOF) to verify molecular weight and detect by-products .
Q. How does the dihydrochloride form influence the compound's reactivity and solubility in aqueous solutions?
- Methodological Answer : The dihydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for in vitro assays. However, the acidic counterions may alter reaction pathways in nucleophilic substitutions or redox reactions. For example, in basic aqueous conditions, freebase generation can occur, requiring pH-controlled environments during biological testing .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Validate purity via orthogonal methods (e.g., HPLC coupled with NMR).
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding).
- Structural analogs : Compare activity with closely related compounds (e.g., morpholine or trifluoromethyl analogs) to isolate substituent-specific effects .
- Case Study : In receptor affinity studies, contradictory IC₅₀ values were traced to differences in salt form (dihydrochloride vs. freebase), emphasizing the need to report salt forms explicitly .
Q. What in vitro models are appropriate for evaluating the compound's receptor binding affinity?
- Methodological Answer :
- GPCR Targets : Use radioligand displacement assays (e.g., ³H-labeled serotonin or dopamine receptors) with membrane preparations from transfected cells.
- Kinase Inhibition : Employ fluorescence polarization assays with recombinant kinases (e.g., JAK2 or EGFR).
- Cellular Uptake : Monitor intracellular accumulation via LC-MS in neuronal cell lines (e.g., SH-SY5Y) under varying pH conditions .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with pyridine ring substitutions (e.g., 3- or 4-position) or methoxy group replacements (e.g., ethoxy, trifluoromethoxy).
- Functional Group Analysis : Compare amine-protected vs. freebase forms to assess salt-dependent bioavailability.
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate binding energy with experimental IC₅₀ values .
Q. What are common impurities formed during synthesis, and how can they be controlled?
- Methodological Answer :
- By-Products : Look for unreacted 4-methoxyphenyl precursors or over-alkylated pyridine derivatives.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of pyridine to phenyl precursor) and employ scavenger resins to trap excess reagents.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
